Ethyl 7-chloroquinoline-4-carboxylate

CAS No.: 227453-42-1

Cat. No.: VC8257310

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 227453-42-1 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | ethyl 7-chloroquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3 |

| Standard InChI Key | WCSFDAOVKJQZAV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl |

| Canonical SMILES | CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl |

Introduction

Chemical Identity and Physicochemical Properties

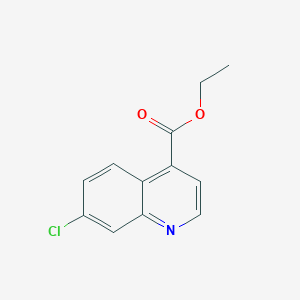

Ethyl 7-chloroquinoline-4-carboxylate belongs to the quinoline family, featuring a chlorine substituent at the 7-position and an ethyl carboxylate group at the 4-position. Its IUPAC name derives from this substitution pattern, and its structural formula is shown below:

Chemical Structure

The compound’s exact mass is 235.040 g/mol, with a topological polar surface area (PSA) of 39.19 Ų, indicating moderate polarity. The logP value of 3.06 suggests favorable lipid solubility, which is critical for its pharmacokinetic behavior in drug intermediates .

Synthetic Methodologies and Industrial Production

Hydrolysis and Decarboxylation Pathways

A patented industrial method outlines the synthesis of 4,7-dichloroquinoline from ethyl 7-chloroquinoline-4-carboxylate, highlighting its role as a precursor . The process involves three steps:

-

Alkaline Hydrolysis: Treatment with 10% sodium hydroxide (NaOH) hydrolyzes the ethyl ester to 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

-

Decarboxylation: Heating the carboxylic acid derivative in paraffin oil at 230–250°C removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline.

-

Chlorination: Reaction with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 4,7-dichloroquinoline .

This method achieves a total yield ≥70% and purity ≥99%, making it suitable for large-scale production .

Table 2: Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | 10% NaOH, 90–100°C | ≥90% |

| Decarboxylation | Paraffin oil, 230–250°C | ~100% |

| Chlorination | POCl₃ | ≥70% |

Pharmaceutical Applications and Intermediate Utility

Role in Antimalarial and Autoimmune Therapies

Ethyl 7-chloroquinoline-4-carboxylate is a precursor to 4,7-dichloroquinoline, which is further processed into hydroxychloroquine sulfate—a drug used for systemic lupus erythematosus and rheumatoid arthritis . The chlorine and quinoline moieties enhance bioavailability and target binding, critical for its therapeutic efficacy.

Structural and Crystallographic Insights

While crystallographic data for ethyl 7-chloroquinoline-4-carboxylate is unavailable, studies on analogous compounds reveal stabilizing interactions. For example, ethyl 3,7-dichloroquinoline-8-carboxylate exhibits π-π stacking between quinoline rings (centroid distances: 3.642–3.716 Å) and weak C–H···N hydrogen bonds . These interactions likely influence the solubility and stability of related esters.

Future Directions and Research Opportunities

-

Crystallographic Studies: Resolving the crystal structure of ethyl 7-chloroquinoline-4-carboxylate could optimize its synthetic routes.

-

Biological Screening: Expanding toxicity and efficacy studies may uncover new therapeutic applications.

-

Green Chemistry: Developing solvent-free or catalytic methods could enhance sustainability in industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume